molecular formula C11H8N4O B1422176 2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351800-32-2

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1422176
M. Wt: 212.21 g/mol
InChI Key: FBZXPXLYEOLRIL-UHFFFAOYSA-N
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Description

The compound “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” belongs to a class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been a subject of interest in medicinal chemistry . Various synthetic routes have been developed for the synthesis of differently substituted pyrazolopyrimidines by a broad range of organic reactions .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused to a pyrimidine ring . The exact structure of “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on the specific arrangement and substitution of these rings.


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines can vary widely depending on the specific compound and its substituents . The development of new synthetic routes towards pyrazolopyrimidines for their biological and medicinal exploration is an attractive area for researchers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one” would depend on its specific molecular structure. Pyrazolopyrimidines, in general, are known for their stability and aromaticity .

Scientific Research Applications

Synthesis and Chemical Properties

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives are part of a broader class of heterocyclic compounds that have seen extensive study due to their complex chemical behavior and potential applications. These compounds, including pyrazolo[3,4-b]pyridines and similar heterocycles, are synthesized through various methods, starting from either a preformed pyrazole or pyridine. Their diverse substituents and synthetic routes offer a wide range of chemical properties, allowing for tailored applications in biomedical fields (Donaire-Arias et al., 2022).

Photophysical Properties

The photophysical properties of these compounds are notable, particularly their capacity for proton transfer reactions, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are significant for applications in optoelectronic devices and sensors, as demonstrated in studies on 2-(1H-pyrazol-5-yl)pyridines and related derivatives (Vetokhina et al., 2012).

Ligand Synthesis and Coordination Chemistry

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have also been investigated for their utility as ligands in coordination chemistry. Their ability to form complexes with metals has implications for creating novel catalysts and materials with unique magnetic, optical, and electronic properties. The synthesis of such ligands and their metal complexes explores unconquered chemical spaces, potentially leading to breakthroughs in materials science and medicinal chemistry (Thorimbert et al., 2018).

Future Directions

The future directions in the research of pyrazolopyrimidines could involve the development of new synthetic routes, exploration of different substituents for improved biological activity, and investigation of new potential therapeutic applications .

properties

IUPAC Name

2-pyridin-2-yl-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-7-9(8-3-1-2-4-12-8)14-15(10)6-5-13-11/h1-7H,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXPXLYEOLRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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